1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate
Description
1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate is a bicyclic amine derivative featuring two piperidine rings connected via a methylene bridge at the 3-position. Its molecular formula is C₁₁H₂₆Cl₂N₂O, with an average molecular mass of 273.242 g/mol (exact structure confirmed in and ). The compound is typically utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting the central nervous system (CNS). The dihydrochloride hydrate form enhances solubility and stability for experimental applications.
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;;/h11-12H,1-10H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUYMSOKSQIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCNC2.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate typically involves the reaction of piperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include methanol or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid are often employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate
- Molecular Formula : C₁₁H₂₆Cl₂N₂O (identical to the target compound).
- Key Difference : Substitution occurs at the 4-position of the piperidine ring instead of the 3-position.
- For example, the 4-substituted isomer may exhibit different pharmacokinetics due to variations in hydrophobic interactions ().
Pyrrolidine-Based Analog: 3-(1-Pyrrolidinylmethyl)piperidine Dihydrochloride Hydrate
- Molecular Formula : C₁₀H₂₂Cl₂N₂O.
- Key Difference : Replacement of one piperidine ring with pyrrolidine (5-membered ring vs. 6-membered piperidine).
- Impact : The smaller pyrrolidine ring reduces molecular weight (259.22 g/mol ) and may enhance conformational flexibility, influencing binding to targets like sigma receptors ().
Aromatic-Substituted Analogs
1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride
- Molecular Formula: C₁₆H₂₄ClNO.
- Key Difference : Introduction of a methoxyphenyl group increases lipophilicity.
1-(3-Phenylbutyl)piperidine Derivatives
- Example : Compounds in and with RMSD values >2.5 Å.
- Key Difference : Bulky phenylbutyl substituents at the piperidine nitrogen.
- Impact : Alters orientation in hydrophobic binding pockets while maintaining salt bridges (e.g., with Glu172 in sigma-1 receptors). Larger substituents improve fit in extended cavities, modulating allosteric effects.
Functionalized Piperidines
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN₃O₂.
- Key Difference : Presence of a pyrimidine ring and carboxylic acid group.
- Impact : Introduces hydrogen-bonding capacity and aromatic π-π interactions, suitable for enzyme inhibition ().
4-(Diphenylmethoxy)piperidine Hydrochloride
Critical Analysis of Structural-Activity Relationships (SAR)
- Positional Isomerism : Substitution at the 3- vs. 4-position () affects spatial orientation in binding pockets, altering potency.
- Ring Size : Pyrrolidine analogs () may exhibit faster metabolic clearance due to reduced steric hindrance.
- Aromatic Groups : Methoxyphenyl or diphenyl derivatives () enhance CNS activity via improved membrane penetration.
- Hydrophobic Substituents : Bulky groups like phenylbutyl () optimize interactions with extended hydrophobic cavities in sigma-1 receptors.
Notes on Discrepancies and Limitations
- Limited solubility data for the target compound necessitates further experimental validation.
Biological Activity
Overview
1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C11H24Cl2N2. It has gained attention in various scientific fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This compound is frequently studied for its interactions with neurotransmitter systems and receptor binding, which may lead to therapeutic applications in treating neurological disorders.
The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing cellular signaling pathways. This modulation can result in various physiological effects depending on the receptor type and biological context, such as:
- Neurotransmitter Receptor Interaction : The compound can act as an agonist or antagonist at different receptors, thereby altering neurotransmitter release and action.
- Cellular Signaling : By affecting receptor activity, it can influence downstream signaling pathways, potentially impacting processes like cell proliferation, differentiation, and apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant binding affinity to various neurotransmitter receptors. For instance:
- Dopamine Receptors : Research indicates that this compound may enhance dopaminergic signaling, which is crucial for conditions like Parkinson's disease.
- Serotonin Receptors : It has shown potential in modulating serotonin receptor activity, which could be beneficial in treating mood disorders.
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound. Animal models have been used to assess its impact on behavior and physiological responses:
- Behavioral Assessments : Rodent models treated with the compound exhibited changes in locomotor activity and anxiety-like behaviors, suggesting anxiolytic effects.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against neurodegenerative damage.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Alzheimer's Disease Model :
- A study involving transgenic mice showed that administration of this compound improved cognitive function and reduced amyloid plaque formation.
- Results indicated a significant decrease in markers of neuroinflammation.
-
Depression Model :
- In a chronic mild stress model for depression, treatment with the compound led to a marked improvement in depressive-like behavior.
- Neurochemical analysis revealed increased levels of serotonin and norepinephrine in the prefrontal cortex.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Receptor Affinity | Primary Action |
|---|---|---|
| This compound | High (Dopamine, Serotonin) | Modulates neurotransmitter release |
| 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate | Moderate | Primarily dopaminergic |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | High | PKB inhibition |
Q & A
Q. What are the standard synthetic routes and purification methods for 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate?
Methodological Answer: The synthesis typically involves condensation reactions between piperidine derivatives and alkylating agents. For example, starting materials like 1-(2-chloroethyl)piperidine hydrochloride may react with a substituted piperidine under reflux in ethanol or methanol, using catalysts such as triethylamine . Purification is achieved via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). The dihydrochloride hydrate form is obtained by treating the free base with hydrochloric acid and crystallizing in the presence of water .
Q. How is the compound characterized for purity and structural integrity?
Methodological Answer: Key analytical techniques include:
- Titration : For quantifying chloride content (e.g., potentiometric titration with silver nitrate) .
- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., piperidine ring vibrations at ~2800 cm⁻¹) .
- Chromatography : HPLC with UV detection (C18 column, mobile phase: acetonitrile/ammonium acetate buffer) to assess purity (>98%) .
- Elemental Analysis : To verify stoichiometry of the hydrate form (e.g., Karl Fischer titration for water content) .
Q. Table 1: Purity Analysis Methods
| Parameter | Method | Detection Limit | Reference Standard |
|---|---|---|---|
| Chloride Content | Potentiometric Titration | ±0.5% | USP <191> |
| Water Content | Karl Fischer Titration | 0.1% w/w | Ph. Eur. 2.5.12 |
| Heavy Metals | ICP-MS | <20 ppm | ICH Q3D |
Advanced Research Questions
Q. What biological targets or mechanisms of action are associated with this compound?
Methodological Answer: The compound’s piperidine scaffold and dihydrochloride salt enhance its solubility, enabling interactions with central nervous system (CNS) targets such as:
- Dopamine Receptors : Radioligand binding assays (e.g., [³H]-spiperone displacement) to assess affinity .
- Enzyme Inhibition : Kinetic studies (e.g., acetylcholinesterase inhibition via Ellman’s assay) .
- In Vivo Models : Behavioral tests (e.g., forced swim test for antidepressant activity) to correlate structure-activity relationships .
Q. How do structural modifications influence stability and solubility under varying experimental conditions?
Methodological Answer:
- Solubility : The hydrochloride salt improves aqueous solubility (tested via shake-flask method at pH 1.2–7.4). Stability studies (25°C/60% RH for 6 months) reveal hygroscopicity, necessitating storage at 2–8°C in desiccators .
- Degradation Pathways : Forced degradation (e.g., exposure to UV light, 40°C/75% RH) identifies hydrolytic cleavage of the piperidine ring as a major pathway, monitored via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions may arise from:
- Variability in Stereochemistry : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric purity, as impurities in racemic mixtures can skew activity .
- Assay Conditions : Standardize protocols (e.g., cell-based vs. cell-free assays for receptor binding) and validate with reference compounds (e.g., risperidone for dopamine D2 receptor studies) .
- Data Normalization : Use internal controls (e.g., % inhibition relative to baseline) and meta-analysis to reconcile divergent results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
